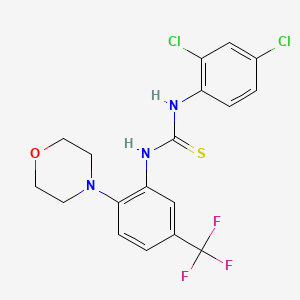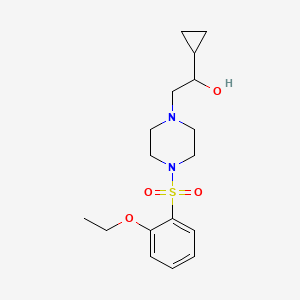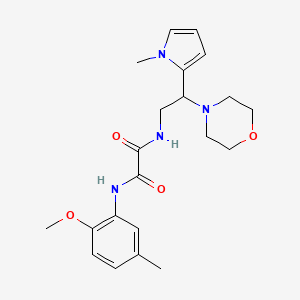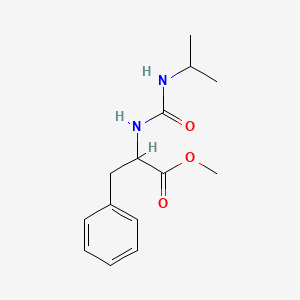
1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)thiourea, or simply DMTU, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to interact with biological systems, as well as its potential to act as a chemical reagent.
科学的研究の応用
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives have been highlighted for their enzyme inhibition capabilities, particularly against acetylcholinesterase and butyrylcholinesterase, enzymes critical in nerve function. These compounds have shown potential in the development of treatments for conditions involving these enzymes. Additionally, certain thiourea derivatives exhibit the ability to act as sensing probes for mercury, a highly toxic metal, using spectrofluorimetric techniques. This dual functionality underscores the chemical versatility of thiourea compounds in biomedical and environmental applications (Rahman et al., 2021).
Anticorrosion Applications
In the context of material science, thiourea derivatives have been studied for their efficacy as corrosion inhibitors for metals. Specifically, their use in hydrochloric acid media has demonstrated significant potential in protecting mild steel from corrosion, showcasing the practical applications of thiourea derivatives in extending the life of metal structures and components (Karthik, Tamilvendan, & Prabhu, 2014).
Antipathogenic Activity
The antipathogenic properties of thiourea derivatives have been investigated, with findings indicating significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of thiourea compounds in the development of new antimicrobial agents, particularly those with specific action against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Antihypertensive and Sedative Effects
Research into thiourea derivatives has also revealed their potential in the pharmacological domain, particularly concerning antihypertensive and sedative effects. These compounds have been shown to exert notable blood pressure-lowering activity along with sedative properties, indicating their possible therapeutic applications in managing hypertension and related conditions (Tilley et al., 1980).
Photophysical Properties and Imaging Applications
Thiourea derivatives have been explored for their photophysical properties, including their potential use in fluorescence microscopy imaging. Specific compounds within this class have demonstrated the ability to be photoluminescent in certain conditions, suggesting their utility in biomedical imaging and diagnostic applications (Murphy et al., 2020).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3OS/c19-12-2-3-14(13(20)10-12)24-17(28)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-27-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUZVJADBYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide](/img/structure/B2711924.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2711929.png)
![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)

![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)

![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)
![N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711942.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)